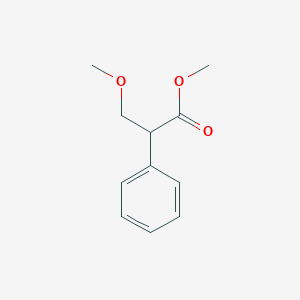
Methyl 3-methoxy-2-phenylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-methoxy-2-phenylpropanoate” is an organic compound . It is a solid substance with a molecular weight of 194.23 .
Molecular Structure Analysis
The molecular formula of “Methyl 3-methoxy-2-phenylpropanoate” is C11H14O3 . Its molecular weight is 194.23 .Physical And Chemical Properties Analysis
“Methyl 3-methoxy-2-phenylpropanoate” is a solid substance . It has a molecular weight of 194.23 .Wissenschaftliche Forschungsanwendungen
Photolysis Studies : Tada, Akinaga, and Okabe (1982) investigated the photolysis of (2-methoxycarbonyl-2-phenylpropyl)cobaloxime, which produces methyl 2-methylene-3-phenylpropanoate, among other products. This study contributes to understanding the photolytic behavior of related compounds (Tada, Akinaga, & Okabe, 1982).
Reactivity in Organic Synthesis : Svoboda, Nic, and Paleček (1992) explored the reaction of benzaldehyde with methyl chloroacetate catalyzed by magnesium methoxide, which produced methyl 2,3-epoxy-3-phenylpropanoate and other compounds. This demonstrates its reactivity and potential applications in organic synthesis (Svoboda, Nic, & Paleček, 1992).
Catalysis in Chemical Reactions : Magro et al. (2010) showed that the methoxycarbonylation of phenylethyne catalyzed by palladium complexes results in the formation of products like methyl cinnamate, indicating its role in catalytic processes (Magro et al., 2010).
Spectroscopic Analysis : Joshi et al. (2015) conducted a study on the electronic absorption and fluorescence spectra of a coumarin derivative, which includes the compound in its structure. This research aids in understanding the solvatochromic properties of such compounds (Joshi et al., 2015).
Enzyme Substrate Specificity : Kroon et al. (1997) used methyl esters of phenylalkanoic acids, including methyl 4-hydroxy-3-methoxycinnamate, to probe the active sites of esterases from Aspergillus niger, providing insights into enzyme substrate specificity (Kroon et al., 1997).
Photostabilizer Properties : Soltermann et al. (1995) studied the generation and quenching of singlet molecular oxygen by compounds like methyl 2-methoxybenzoate, which is structurally similar to Methyl 3-methoxy-2-phenylpropanoate. This research is significant in understanding the photostabilizer properties of such compounds (Soltermann et al., 1995).
Organic Nonlinear Optic Material : Sajan et al. (2008) conducted vibrational spectral studies on methyl 3-(4-methoxy phenyl)prop-2-enoate, focusing on its potential as an organic nonlinear optic material. This highlights its importance in the field of material science (Sajan et al., 2008).
Catalysis in Methoxycarbonylation : Aguirre et al. (2007) investigated the methoxycarbonylation of alkenes catalyzed by palladium complexes with P,N-donor ligands, demonstrating its application in the synthesis of esters like methyl 2-phenylpropanoate (Aguirre et al., 2007).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 3-methoxy-2-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-8-10(11(12)14-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJJAGRWWBMRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-2-phenylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

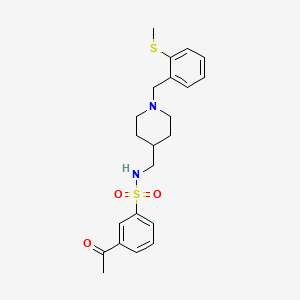
![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2421397.png)
![3-[(Ethylamino)methyl]benzamide hydrochloride](/img/structure/B2421399.png)
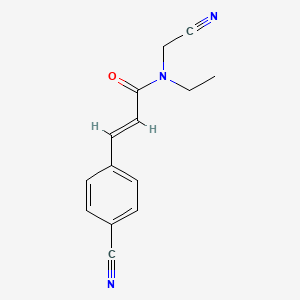
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2421402.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)
![diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2421405.png)
![3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2421407.png)
![N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2421409.png)
![(2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2421412.png)
![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)
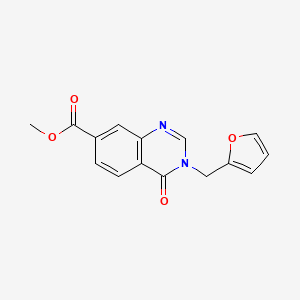
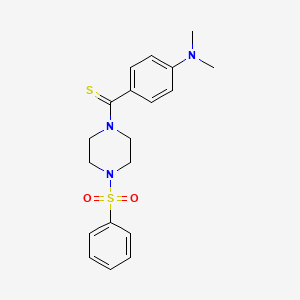
![(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2421418.png)